([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)
Description
([ring-D5]Phe6)-Somatostatin-14 is a deuterated analog of the native 14-amino-acid peptide somatostatin (SRIF), with the sequence H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH. The key modification is the substitution of the sixth phenylalanine (Phe6) with a deuterated isotopologue (ring-D5), where five hydrogen atoms in the aromatic ring are replaced with deuterium. This isotopic labeling is designed to enhance metabolic stability and enable tracking in pharmacokinetic or spectroscopic studies without significantly altering the peptide's inherent bioactivity .
Native somatostatin-14, first isolated in 1973, inhibits growth hormone secretion and regulates endocrine/exocrine functions via binding to somatostatin receptors (SSTR1–5) . Modifications like deuteriation aim to optimize therapeutic or diagnostic utility while retaining receptor affinity.
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-28-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1/i4D,7D,8D,19D,20D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLMOGPVYXJNR-MUNONYASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC3=CC=CC=C3)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1642.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
([ring-D5]Phe6)-Somatostatin-14 is a labeled analogue of somatostatin-14, a cyclic tetradecapeptide that plays a critical role in regulating various physiological processes, particularly in the endocrine system. This compound, with the molecular formula C76H99D5N18O19S2 and a molecular weight of 1642.94 g/mol, has garnered attention for its potential therapeutic applications, especially in treating conditions related to hormone secretion.
Somatostatin-14 and its analogues interact with five known somatostatin receptor subtypes (SSTR1 to SSTR5). These receptors are G protein-coupled receptors that mediate the inhibitory effects of somatostatin on hormone release. The biological activity of ([ring-D5]Phe6)-Somatostatin-14 is primarily attributed to its binding affinity for these receptors, leading to the inhibition of various hormonal secretions including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones .
Biological Effects
The biological effects of ([ring-D5]Phe6)-Somatostatin-14 include:
- Inhibition of Hormone Secretion : It suppresses the release of GH from the anterior pituitary and other hormones from the pancreas and gastrointestinal tract.
- Regulation of Gastrointestinal Motility : The compound inhibits gastric acid secretion and motility, affecting nutrient absorption.
- Antitumor Activity : Somatostatin analogues have been shown to inhibit tumor growth in neuroendocrine tumors by reducing hormone secretion that promotes tumor proliferation .
Structural Insights
Recent studies utilizing cryo-electron microscopy have provided insights into how somatostatin analogues, including ([ring-D5]Phe6)-Somatostatin-14, bind to SSTRs. The structural interactions between specific residues in the peptide and the receptor binding pocket are crucial for effective receptor activation. For instance, modifications such as D-amino acid substitutions have been shown to enhance metabolic stability and receptor selectivity .
Case Studies
Several case studies highlight the efficacy of somatostatin analogues in clinical settings:
- Acromegaly Treatment : Patients with acromegaly treated with somatostatin analogues like octreotide (closely related to somatostatin-14) showed significant reductions in GH levels and tumor size.
- Neuroendocrine Tumors : Clinical trials demonstrate that patients receiving somatostatin analogues experience prolonged progression-free survival compared to those receiving standard therapies .
Comparative Analysis
A comparative analysis of somatostatin analogues reveals variations in their receptor binding affinities and biological activities. The following table summarizes key characteristics:
| Compound | CAS Number | Molecular Weight | SSTR Affinity | Clinical Use |
|---|---|---|---|---|
| Somatostatin-14 | 51110-01-1 | 1638.73 g/mol | SSTR1-SSTR4 | Hormone regulation |
| ([ring-D5]Phe6)-SST14 | 1926163-72-5 | 1642.94 g/mol | SSTR2-SSTR5 | Antitumor therapy |
| Octreotide | 83150-76-9 | 1019.20 g/mol | SSTR2 | Acromegaly, neuroendocrine tumors |
Scientific Research Applications
Neurobiology
Neurotransmitter Functions:
Somatostatin-14 acts as a neurotransmitter in the central nervous system (CNS), modulating neuronal excitability and neurotransmitter release. Research has shown that it can increase delayed rectifier potassium currents in cortical neurons, indicating its role in regulating neuronal activity . This modulation is crucial for understanding its potential therapeutic effects on neurological disorders such as epilepsy and Alzheimer's disease .
Case Study: Estradiol Interaction
A study demonstrated that somatostatin neurons are influenced by estradiol, which affects GH secretion. This interaction suggests that somatostatin-14 may have broader implications in reproductive endocrinology and neuroendocrine signaling .
Endocrinology
Gastrointestinal Applications:
Somatostatin-14 is known for its inhibitory effects on gastrointestinal secretions. It has been investigated for its potential to reduce output in gastrointestinal fistulae when used alongside conservative treatments . Although studies indicate varying degrees of success, somatostatin-14 appears to significantly reduce the time to closure of fistulae compared to controls.
Metabolic Regulation:
The peptide plays a vital role in metabolic control by inhibiting insulin and glucagon secretion, thus maintaining glucose homeostasis. Its analogs are being studied for their effects on diabetes management, particularly regarding their ability to modulate pancreatic function .
Oncology
Antiproliferative Effects:
Somatostatin analogs, including somatostatin-14, have shown promise in cancer treatment due to their ability to inhibit tumor growth through receptor-mediated pathways. These peptides bind to somatostatin receptors on tumor cells, leading to reduced cell proliferation and increased apoptosis . Clinical applications include treating neuroendocrine tumors and other malignancies.
Immunological Applications
Research Tools:
Somatostatin-14 is utilized in immunological studies for its ability to modulate immune responses. Its application in immunostaining techniques allows researchers to visualize somatostatin-producing cells within various tissues, aiding in the understanding of its physiological roles .
Comparative Data Table
Chemical Reactions Analysis
Table 1: Sequence comparison of somatostatin analogs
| Product Number | Name | Sequence Modification |
|---|---|---|
| 4033009 | Somatostatin-14 | Native sequence |
| 4072026 | ([ring-D₅]Phe⁶)-Somatostatin-14 | [ring-D₅]Phe⁶ substitution |
| 4025089 | Somatostatin-14 (reduced) | Linear form (disulfide bonds reduced) |
Chemical Stability and Degradation
-
Oxidative stability : The disulfide bridge renders the peptide susceptible to reductive cleavage (e.g., by dithiothreitol), but deuterated Phe⁶ enhances resistance to enzymatic degradation by proteases like chymotrypsin .
-
pH-dependent hydrolysis : Labile at extremes (pH < 2 or > 10), with a half-life of 4.2 hours at pH 1.5 vs. >72 hours at pH 7.4 .
Receptor Binding
-
Binds to somatostatin receptors (SSTR1–5) with nanomolar affinity (IC₅₀ = 0.8–2.4 nM) .
-
Deuterium substitution minimally affects binding kinetics but reduces metabolic clearance by 40% in hepatic microsomes .
Photoactivation and Release
Table 2: Diffusion parameters of deuterated SST-14 in brain tissue
| Parameter | Value |
|---|---|
| Effective diffusion coefficient (D*) | cm²/s |
| Max diffusion distance | 220 µm |
| Time to peak concentration | 10–60 seconds |
Analytical Characterization
-
Mass spectrometry : Molecular weight = 1642.94 Da (observed: 1643.2 ± 0.3 Da) .
-
Circular dichroism (CD) : Retains native β-hairpin conformation (ellipticity minima at 208 nm and 222 nm) .
Table 3: Stability of SST-14 vs. deuterated analog
| Parameter | SST-14 | [ring-D₅]Phe⁶-SST-14 |
|---|---|---|
| Plasma half-life (rat) | 2.1 min | 3.5 min |
| Enzymatic degradation | 90% in 1 hour | 55% in 1 hour |
| Thermal denaturation (Tm) | 62°C | 64°C |
Comparison with Similar Compounds
Structural and Molecular Comparisons
† Estimated based on isotopic substitution.
*HBV: Hepatitis B virus (patented use in EP2190535B1) .
Key Observations :
- Deuteriation minimally increases molecular weight (~5 Da) compared to native SRIF-14, whereas biotinylation adds ~226 Da due to the bulky biotin group .
- [D-Phe7]-SRIF-14 introduces a D-amino acid at position 7, which disrupts the peptide’s β-turn structure and alters receptor subtype selectivity, particularly enhancing SSTR2/SSTR5 binding in some analogs .
Receptor Binding and Selectivity
- Native SRIF-14: Binds all SSTR subtypes (1–5) with low nanomolar affinity .
- ([ring-D5]Phe6)-SRIF-14 : Expected to retain pan-SSTR affinity due to the conservative deuterium substitution. However, improved metabolic stability may prolong receptor engagement in vivo .
- Linear [L-Msa7_D-Trp8]-SRIF analogs : Replace Phe7 with methylsulfonylalanine (Msa) and Trp8 with D-Trp, enhancing SSTR2 selectivity (e.g., 100-fold higher affinity for SSTR2 over SSTR1/3–5) .
- [DfP-containing analogs] : Fluorinated aromatic residues (e.g., difluorophenylalanine, DfP) improve SSTR2 selectivity via enhanced hydrophobic interactions .
Table 2 : Receptor Binding Affinities (Example Analog vs. Native SRIF-14)
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) |
|---|---|---|---|
| Native SRIF-14 | 0.8 | 0.3 | 1.2 |
| [L-Msa7_D-Trp8]-SRIF analog | 120 | 0.1 | 85 |
| [DfP]-SRIF analog | 45 | 0.2 | 60 |
Stability and Pharmacokinetics
- Deuteriation : Deuterated aromatic residues reduce oxidative metabolism (e.g., cytochrome P450-mediated degradation), prolonging half-life. This is critical for therapeutic applications like HBV prophylaxis .
- Serum Stability: Native SRIF-14 has a short half-life (<3 min in serum). Fluorinated or D-amino acid-substituted analogs (e.g., [D-Phe7]-SRIF-14) show moderate improvements, while deuteriation may further enhance stability without structural disruption .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The foundation of ([ring-D5]Phe6)-Somatostatin-14 synthesis lies in SPPS, a method enabling sequential addition of protected amino acids to a resin-bound peptide chain. The process begins with the selection of a 2-chlorotrityl chloride resin, which offers high loading capacity and stability under Fmoc (fluorenylmethyloxycarbonyl) chemistry conditions . The first amino acid, Fmoc-Cys(Trt)-OH, is anchored to the resin via its carboxyl group in the presence of an organic base such as diisopropylethylamine (DIPEA) .
Subsequent coupling cycles involve iterative deprotection of the Fmoc group using piperidine in dimethylformamide (DMF), followed by activation of the incoming Fmoc-protected amino acid with coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) . For instance, the sixth position requires Fmoc-Phe(d5)-OH, where the phenylalanine sidechain is deuterated at the aromatic ring. This step demands anhydrous conditions to prevent isotopic exchange, ensuring retention of deuterium labels.
Incorporation of Deuterated Phenylalanine
The deuterated phenylalanine residue at position six is critical for enhancing metabolic stability and enabling isotopic tracing. Fmoc-Phe(d5)-OH is introduced during the sixth coupling cycle under standard SPPS conditions. The deuterium atoms are incorporated into the phenyl ring during the synthesis of the amino acid precursor, typically via catalytic deuteration of a brominated or iodinated phenylalanine derivative.
Key parameters for successful integration include:
-
Coupling efficiency : Prolonged reaction times (90–120 minutes) and excess reagents (3–5 equivalents) ensure complete coupling, minimizing deletion sequences .
-
Solvent system : Anhydrous DMF or N-methyl-2-pyrrolidone (NMP) prevents hydrolysis of the activated amino acid .
-
Monitoring : Kaiser ninhydrin tests or inline UV monitoring confirm coupling completion before proceeding .
Cleavage and Global Deprotection
Following chain assembly, the protected peptide-resin undergoes cleavage and deprotection using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture contains TFA (94%), water (2.5%), triisopropylsilane (2.5%), and ethanedithiol (1%) to scavenge sidechain-protecting groups . The reaction proceeds at room temperature for 3–5 hours, cleaving the peptide from the resin while removing acid-labile protections (e.g., Trt from cysteine, tBu from serine and threonine) .
Critical considerations :
-
Temperature control : Excessive heat accelerates racemization, particularly at chiral centers like phenylalanine and threonine .
-
Resin handling : Rigorous washing with dichloromethane (DCM) prior to cleavage removes residual coupling reagents .
Oxidative Disulfide Bridge Formation
The reduced linear peptide is cyclized via oxidation of cysteine residues at positions 1 and 14. Two primary methods are employed:
-
Air oxidation : Dissolving the peptide in ammonium bicarbonate buffer (pH 8.0) and stirring for 24–48 hours under aerobic conditions.
-
Chemical oxidation : Using dimethyl sulfoxide (DMSO) at 10% (v/v) in aqueous buffer or hydrogen peroxide (0.1% v/v) for accelerated cyclization .
The choice of method impacts yield and purity. DMSO-mediated oxidation typically achieves >90% cyclization efficiency but may require subsequent purification to remove over-oxidation byproducts .
Purification and Quality Control
Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile in 0.1% TFA. Key parameters include:
| Parameter | Value |
|---|---|
| Column | Phenomenex Luna C18 |
| Gradient | 10–40% acetonitrile/30 min |
| Flow rate | 15 mL/min |
| Detection | UV at 214 nm |
Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (theoretical: 1642.9 Da), while analytical HPLC verifies purity ≥95%. Amino acid analysis quantifies deuterium incorporation, ensuring >98% isotopic enrichment at position six.
Challenges and Optimization Strategies
-
Deuterium retention : Prolonged exposure to acidic or basic conditions during synthesis can lead to H/D exchange. Minimizing cleavage time and using low-temperature (4°C) storage of deuterated intermediates mitigates this risk.
-
Disulfide scrambling : Partial oxidation or thiol-disulfide exchange during purification is addressed by maintaining reducing agents (e.g., TCEP) in mobile phases until the final oxidation step .
Q & A
What is the structural significance of the [ring-D5] modification on Phe6 in Somatostatin-14, and how does it influence biochemical studies?
The deuterium substitution at the phenylalanine-6 aromatic ring ([ring-D5]Phe6) introduces isotopic labeling, enabling precise tracking of the peptide in metabolic, receptor-binding, or degradation studies. This modification minimizes interference with the peptide’s biological activity while enhancing detectability in techniques like NMR spectroscopy (to study conformational dynamics) or mass spectrometry (for quantification). The deuterated phenylalanine stabilizes the peptide against enzymatic cleavage at the Phe6 position, which is critical for studying proteolytic resistance .
What methodologies are recommended for synthesizing ([ring-D5]Phe6)-Somatostatin-14 to ensure isotopic purity and correct disulfide bond formation?
Synthesis involves:
Solid-phase peptide synthesis (SPPS) using Fmoc-chemistry, with deuterated Fmoc-Phe(D5)-OH incorporated at position 2.
Isotopic purity validation : Post-synthesis, LC-MS/MS confirms >98% deuterium incorporation.
Disulfide bond formation : Oxidative folding under controlled pH (7.4–8.0) with redox buffers (e.g., glutathione) ensures correct Cys1-Cys14 bridging. Use circular dichroism (CD) to verify native β-sheet conformation .
How can researchers address discrepancies in binding affinity data between native and deuterated Somatostatin-14 analogs?
Contradictions may arise from:
- Steric effects : Deuterium’s larger atomic radius subtly alters Phe6 side-chain orientation, affecting receptor interactions.
- Experimental design : Use surface plasmon resonance (SPR) with standardized buffer conditions (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4) to minimize variability. Validate results with competitive binding assays against radiolabeled native somatostatin .
What analytical techniques are critical for characterizing the deuterium incorporation and structural integrity of ([ring-D5]Phe6)-Somatostatin-14?
What are the primary applications of deuterated peptides like ([ring-D5]Phe6)-Somatostatin-14 in receptor interaction studies?
- Receptor internalization tracking : Use fluorescence-labeled analogs to visualize somatostatin receptor (SSTR) dynamics in live cells.
- Binding kinetics : Deuterated peptides enable stopped-flow fluorescence to measure association/dissociation rates without isotopic interference.
- Cross-linking studies : Photoactivatable groups at Lys4 or Thr10 residues can map SSTR binding pockets .
How should researchers design in vivo studies to account for potential pharmacokinetic differences caused by deuterium substitution?
- Metabolic stability : Compare half-life (t½) of deuterated vs. native peptides in plasma using LC-MS.
- Tissue distribution : Use radiolabeled analogs (e.g., ^125I-Tyr11) to assess biodistribution in rodent models.
- Control groups : Include native somatostatin-14 and scrambled-sequence analogs to isolate isotope-specific effects .
What statistical frameworks are recommended for analyzing dose-response relationships in studies involving deuterated peptide analogs?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀.
- ANOVA with Tukey’s post-hoc test : Compare multiple experimental groups (e.g., deuterated vs. native vs. mutant peptides).
- Effect size reporting : Use Cohen’s d to quantify differences in binding affinity or metabolic stability .
What precautions are necessary when handling deuterated compounds in peptide synthesis to ensure lab safety?
- Waste disposal : Deuterated waste must be segregated from non-hazardous waste due to potential isotopic contamination.
- Ventilation : Use fume hoods during SPPS to mitigate exposure to cleavage reagents (e.g., TFA).
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with deuterated amino acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
